molecular formula C9H19N B058178 N-Isopropylcyclohexylamine CAS No. 1195-42-2

N-Isopropylcyclohexylamine

Cat. No. B058178
CAS RN: 1195-42-2
M. Wt: 141.25 g/mol
InChI Key: UYYCVBASZNFFRX-UHFFFAOYSA-N
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Description

N-Isopropylcyclohexylamine is a chemical compound with various applications in organic synthesis and materials science. Its properties and interactions are studied extensively to understand its behavior in different chemical environments.

Synthesis Analysis

The synthesis of N-Isopropylcyclohexylamine involves various chemical procedures, including the use of N-cyclohexyl-N'-isopropylcarbodiimide for peptide couplings, showcasing its utility in producing complex organic compounds (Izdebski, Pachulska, & Orłowska, 2009).

Molecular Structure Analysis

Studies have detailed the molecular and crystal structures of compounds related to N-Isopropylcyclohexylamine, providing insights into its conformation and reactivity (Smirnova, Tret’yakova, Kazakova, Starikova, & Fedyanin, 2009). The structural parameters, including bond lengths and angles, have been determined through various spectroscopic methods, aiding in understanding the molecule's physical and chemical properties.

Chemical Reactions and Properties

N-Isopropylcyclohexylamine undergoes various chemical reactions, contributing to its application in different chemical syntheses. For example, its derivatives have been utilized in the synthesis of peptides and other organic molecules, demonstrating its versatility and reactivity (Izdebski et al., 2009).

Scientific Research Applications

  • Analytical Profiles of Arylcyclohexylamines : Arylcyclohexylamines, advertised as "research chemicals," were characterized and analyzed using various techniques, including gas chromatography, mass spectrometry, and liquid chromatography. These methods were effective for qualitative and quantitative analysis of these compounds in biological fluids (De Paoli et al., 2013).

  • Syntheses and Characterizations of N-Alkyl-Arylcyclohexylamines : This study focused on the synthesis and analytical characterization of fifteen N-alkyl-arylcyclohexylamines. The research is crucial for identifying emerging substances of abuse and includes comprehensive analytical characterizations (Wallach et al., 2016).

  • Thermoresponsive Nanostructures : Poly(N-isopropylacrylamide)-lipid conjugate was synthesized for the preparation of a thermoresponsive lipid mesophase. This research demonstrates the potential application of such conjugates in forming liquid crystalline gels and nonlamellar phases, essential in materials science and bioengineering (Hay et al., 2004).

  • Biocompatibility of Poly(N-isopropylacrylamide) : This study evaluated the biocompatibility of poly(N-isopropylacrylamide) in various cell lines, highlighting its potential in biomedical applications like drug delivery systems and diagnostic assays (Guo et al., 2017).

  • Drug Discovery Perspectives : While not specific to N-Isopropylcyclohexylamine, this paper provides a historical perspective on drug discovery, emphasizing the importance of chemistry, pharmacology, and molecular biology in the development of new therapeutic agents (Drews, 2000).

  • Smart Hydrogels Based on Poly(N-isopropylacrylamide) : The development and applications of PNIPAM-based smart hydrogels are discussed, highlighting their thermo-responsive properties and applications in various fields like drug delivery and tissue regeneration (Tang et al., 2021).

Safety And Hazards

N-Isopropylcyclohexylamine is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, rinse thoroughly with plenty of water . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

N-propan-2-ylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYCVBASZNFFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152471
Record name Cyclohexylamine, N-isopropyl-
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylcyclohexylamine

CAS RN

1195-42-2
Record name Isopropylcyclohexylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylamine, N-isopropyl-
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Record name 1195-42-2
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Record name Cyclohexylamine, N-isopropyl-
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Record name Cyclohexylisopropylamine
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Synthesis routes and methods

Procedure details

I Refer to Chart O. The formula-CXIX 2-phenyl selenidyl compound is first prepared. The starting material is the methyl ester of (5E)-6a-carba-PGI2 (Example 23, 0.4 g.) which is converted to the formula-CXVIII bis(tetrahydropyran-2-yl ether) by reaction with dihydropyran in methylene chloride in the presence of pyridine hydrochloride following the procedure of Example 39-II. A solution of that bis(THP) methyl ester in 5 ml. of tetrahydrofuran is added dropwise to the amide formed from N-isopropylcyclohexylamine (0.3 g.) and n-butyllithium (equivalent 1.6M hexane solution) in tetrahydrofuran (7 ml.) cooled to -78° C. The mixture is stirred at -78° C. for 45 min. and then phenylselenyl chloride is added in tetrahydrofuran solution over a 7 minute period. The mixture is stirred at -78° C. for an additional hour, then poured into 30 ml. of saturated ammonium chloride-ice-water mixture and extracted with diethyl ether. The organic phase is dried and concentrated. The residue is chromatographed on silica gel, eluting with ethyl acetate-toluene (1:8) to give the formula-CXIX compound.
Quantity
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Name
CXIX 2-phenyl
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amide
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[Compound]
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methyl ester
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[Compound]
Name
(5E)-6a-carba-PGI2
Quantity
0.4 g
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[Compound]
Name
bis(tetrahydropyran-2-yl ether)
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0 (± 1) mol
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methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
J Bartoň, K Volka, M Kašpar… - … of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
… The effect of the alkali metal (Li, Na, K) and dialkylamine (dicyclohexylamine, N-isopropylcyclohexylamine, N-methylisopropylamine) on the absorption spectra was tested. By …
Number of citations: 3 cccc.uochb.cas.cz
S BRANDANGE - Acta Chem. Scand. B, 1981 - actachemscand.org
… The amide bases were derived from diisopropylamine (IPA), N-isopropylcyclohexylamine (ICA), N-iso- …
Number of citations: 29 actachemscand.org
J Gierer, CR Nelson - The Journal of Organic Chemistry, 1978 - ACS Publications
… , 67194-43-8; 10B, 67194-44-9; 11A, 67194-45-0; 11B, 67914-46-1; 12A, 57652-73-0; 12B, 57652-76-3; 13, 24027-84-7; 17, 3424-59-7; 18, 58735-82-3; N-isopropylcyclohexylamine, …
Number of citations: 17 pubs.acs.org
J Bartoň, M Hrubeš, M Kašpar… - Collection of …, 1983 - cccc.uochb.cas.cz
The effect was studied of the structure of the amine on the course of linear anionic-coordination dimerization of isoprene (2-methyl-1,3-butadiene) to β-myrcene (3-methylene-7-methyl-1,…
Number of citations: 4 cccc.uochb.cas.cz
MW Rathke, DF Sullivan - Synthetic Communications, 1973 - Taylor & Francis
… restricted to reactions tolerant of N-isopropylcyclohexylamine. In an effort to obtain more readily isolable ketene acetals, we investigated the reaction of E-butyldimethylchlorosilane (TBS…
Number of citations: 211 www.tandfonline.com
H Greenfield - Catalysis of Organic Reactions, 2020 - books.google.com
… analog, N-isopropylcyclohexylamine. If cyclohexylamine were formed by ring hydrogenation of the starting aniline, it also could be converted to N-isopropylcyclohexylamine by reductive …
Number of citations: 7 books.google.com
AD Clark, UT Ha, RH Prager… - Australian Journal of …, 1999 - CSIRO Publishing
… reaction conditions, reacting both with the N-isopropylcyclohexylamine to give the amide, and with … To a rapidly stirred solution of N-isopropylcyclohexylamine (4.30 ml, 26.18 mmol) in …
Number of citations: 1 www.publish.csiro.au
SS Yuan - Steroids, 1982 - Elsevier
A-ring enollactones 1a , 1b or 9 derived from 4-cholesten-3-one, testosterone benzoate or 3-oxo-4-estren-17β-yl benzoate were condensed with [1,2- 13 C 2 ]acetyl chloride to give …
Number of citations: 13 www.sciencedirect.com
DN Brattesani, CH Heathcock - Tetrahedron Letters, 1974 - Elsevier
2280 NO. 26 dropwise a solution of n-butyllithium in hexane (9.31 ml, 2.145 M, 20 mmoles). 5 The reaction mixture is allowed to warm to room temperature over a 30 min period, and is …
Number of citations: 49 www.sciencedirect.com
C Praveen, S Levêque, MR Vitale, V Michelet… - …, 2014 - thieme-connect.com
… Similarly, the use of the highly hindered N-isopropylcyclohexylamine impeded product formation as a probable consequence of low levels of enamine formation. In this context, we …
Number of citations: 16 www.thieme-connect.com

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